molecular formula C10H10N4O3 B1421425 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide CAS No. 1206154-66-6

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Cat. No. B1421425
M. Wt: 234.21 g/mol
InChI Key: BBIUTKWWDHKWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide” is a molecule that contains a total of 28 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 imide (-thio) . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

A novel I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides by reaction of isatins with o-amino N-aryl/alkyl benzamides was described . This was the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) and the InChI key is BBIUTKWWDHKWBT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is 234.21 g/mol . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Anticonvulsant Activity

  • A study developed a series of compounds derived from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, showing promising results in anticonvulsant activity. The leader compound improved convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects (El Kayal et al., 2019).

Monoamine Oxidase Inhibition

  • Research on new derivatives of this compound has shown inhibitory activities against human monoamine oxidase A and B, with specific substituted compounds achieving submicromolar inhibition levels. This indicates potential applications in the treatment of neurological disorders (Amer et al., 2020).

Anticancer Properties

  • Novel synthesis methods for derivatives of this compound have been developed, demonstrating cytotoxicity against various cancer cell lines. In silico molecular docking studies validated the anticancer activity, indicating the compounds' potential as DNA intercalators (Soda et al., 2022).

Utility in Synthesis of Heterocyclic Compounds

  • Efficient synthesis methods for 2-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide have been achieved, leading to the creation of various heterocycles such as triazole, oxadiazole, and pyrazole (Hassan et al., 2013).

Molecular Docking Studies

  • These compounds have been used in molecular docking studies to explore their interactions with biological targets, aiding in the understanding of their pharmacological activities and potential therapeutic applications (Pham Thi My et al., 2017).

Antimicrobial Activities

  • Some derivatives have shown effective antimicrobial activities, indicating their potential use in combating bacterial infections (Alsahib et al., 2021).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIUTKWWDHKWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
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Citations

For This Compound
1
Citations
A Hassan, FAF Mubarak, IA Shehadi… - Journal of Enzyme …, 2023 - Taylor & Francis
The dual c-Met/vascular endothelial growth factor receptor 2 (VEGFR-2) TK inhibition is a good strategy to overcome therapeutic resistance to small molecules VEGFR-2 inhibitors. In …
Number of citations: 2 www.tandfonline.com

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